5-(1-Methylpiperidin-4-yl)-1h-indole

Descripción general

Descripción

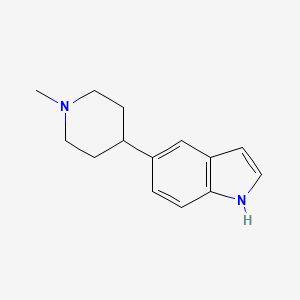

5-(1-Methylpiperidin-4-yl)-1H-indole: is a heterocyclic compound that features both an indole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperidine ring is known for its presence in various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylpiperidin-4-yl)-1H-indole typically involves the condensation of an indole derivative with a piperidine derivative. One common method is the reaction of 5-bromo-1H-indole with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Hydrogenation Reactions

Hydrogenation is critical for reducing unsaturated bonds in intermediates. For example:

Key observations:

-

PtO₂ and Pd/C are preferred catalysts for selective hydrogenation of tetrahydropyridine to piperidine derivatives .

-

Acidic conditions stabilize intermediates and prevent side reactions .

Condensation Reactions

Condensation with sulfonamide derivatives is pivotal for constructing triptan analogs:

Notable conditions:

-

Palladium acetate and phosphine ligands facilitate coupling at 110°C in DMF .

-

Triethylamine in THF is used for nucleophilic substitution with pyrimidines .

Dehydration and Cyclization

Dehydration steps are employed to form unsaturated intermediates:

Bromination and Halogenation

Bromination at the indole C-5 position is a key step in naratriptan synthesis:

| Substrate | Reagents/Conditions | Product | Source |

|---|---|---|---|

| 3-(1-methylpiperidin-4-yl)-1H-indole | Br₂, FeCl₃ (hypothetical) | 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole |

Note: Direct bromination data is inferred from synthesis protocols for naratriptan intermediates .

Functionalization for Drug Development

The compound serves as a scaffold for antimigraine agents:

| Reaction Type | Example Modification | Application | Source |

|---|---|---|---|

| Sulfonamide coupling | N-methylvinylsulfonamide addition | Triptan derivatives | |

| Pyrimidine substitution | 2-chloro-5-nitropyrimidine reaction | Kinase inhibitors |

Key Challenges and Recommendations

-

Positional Isomerism: The 5-substituted isomer lacks direct literature coverage; most data pertain to 3-substituted analogs.

-

Reagent Specificity: Hydrogenation and condensation require precise catalyst selection to avoid over-reduction or side products.

-

Synthetic Flexibility: One-pot methods (e.g., triethyl silane) offer industrial advantages but need validation for diverse analogs .

For further studies, electrophilic substitution (e.g., nitration, sulfonation) and cross-coupling reactions (e.g., Suzuki-Miyaura) are proposed to expand functionalization pathways.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The primary focus of research on 5-(1-Methylpiperidin-4-yl)-1H-indole is its role as a serotonin receptor agonist . Specifically, it has been studied for its interactions with the 5-HT_1F receptor, which is implicated in the treatment of migraines and other neurological disorders. The compound's ability to modulate neurotransmitter systems positions it as a valuable candidate for drug development targeting serotonin pathways.

Key Findings:

- Serotonin Receptor Interaction: Research indicates that this compound can activate the 5-HT_1F receptor, which is crucial for managing migraine symptoms.

- Potential Therapeutic Applications: Its agonistic properties suggest potential applications in treating various conditions related to serotonin dysregulation, such as depression and anxiety disorders .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, often focusing on optimizing yield and selectivity. For instance, improved synthesis routes have been documented that enhance the efficiency of producing this compound and its analogs .

Synthesis Methods:

- Catalytic Processes: Specific catalysts and reaction conditions are utilized to improve the overall yield during synthesis.

- Comparative Synthesis: The compound can be synthesized alongside related indole derivatives to study structural variations and their impact on biological activity.

Case Studies and Research Insights

Several studies have focused on elucidating the mechanisms by which this compound interacts with serotonin receptors. For example, research has shown that modifications to the indolic structure can enhance receptor selectivity while maintaining agonistic activity at the desired targets .

Notable Research Findings:

- High Affinity Binding: The compound exhibits high affinity for the 5-HT_1F receptor compared to other serotonin receptors, making it a target for migraine therapies .

- Mechanistic Studies: Investigations into the binding requirements for receptor activation have identified critical structural features necessary for optimal interaction with the target receptors .

Mecanismo De Acción

The mechanism of action of 5-(1-Methylpiperidin-4-yl)-1H-indole involves its interaction with specific molecular targets in the body. The indole ring can interact with various receptors, while the piperidine ring can modulate the activity of enzymes and other proteins. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects .

Comparación Con Compuestos Similares

- 5-(1-Methylpiperidin-4-yl)-5H-dibenzoa,dannulen-5-ol Hydrochloride: This compound also features a piperidine ring and is used in similar applications.

- 5-Methoxy-1H-indole: Another indole derivative with different substituents, used in various chemical and biological studies.

Uniqueness: 5-(1-Methylpiperidin-4-yl)-1H-indole is unique due to its specific combination of indole and piperidine rings. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications .

Actividad Biológica

5-(1-Methylpiperidin-4-yl)-1H-indole is a compound that has gained attention in medicinal chemistry due to its potential pharmacological applications, particularly as a serotonin receptor agonist. This article delves into the biological activity of this compound, including its mechanisms of action, receptor interactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂, with a molecular weight of approximately 214.31 g/mol. The compound features an indole core substituted with a 1-methylpiperidine group, which is crucial for its biological activity.

Research indicates that this compound acts primarily as an agonist for serotonin receptors, specifically the 5-HT_1F receptor. This receptor is implicated in various neurological conditions, including migraines. The ability of this compound to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration.

Biological Activity and Receptor Interactions

The biological activity of this compound has been characterized through various studies. Notably, it has shown significant binding affinity towards the 5-HT_1F receptor, which is critical in the treatment of migraine disorders. The structure allows it to fit well within receptor binding sites, leading to its agonistic effects.

Binding Affinities

A comparative analysis with similar compounds reveals the following binding affinities:

| Compound Name | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| This compound | 5-HT_1F | High Affinity |

| BRL54443 | 5-HT_1E | |

| Other related compounds | Various | Ranging from 63 nM to >10,000 nM |

The high affinity of this compound for the 5-HT_1F receptor suggests its potential as a therapeutic agent for migraine treatment .

Case Studies and Research Findings

Several studies have focused on the pharmacological properties and therapeutic applications of this compound:

- Migraine Treatment : Research has demonstrated that compounds similar to this compound can activate serotonin receptors associated with migraine relief. The unique structural features of this compound enhance its efficacy in targeting these receptors.

- Neuropharmacological Effects : Investigations into related indole derivatives have shown varying degrees of neuropharmacological effects, indicating that modifications in the indole structure can significantly influence biological activity .

- Potential in Drug Development : The ongoing exploration of this compound's chemical properties suggests that it may serve as a lead compound for drug development targeting serotonin pathways, particularly in treating neurological disorders .

Propiedades

IUPAC Name |

5-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-16-8-5-11(6-9-16)12-2-3-14-13(10-12)4-7-15-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIKMMJQUCIWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612182 | |

| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-33-6 | |

| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.